3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H11FO2 It is a derivative of cyclobutane carboxylic acid, where a fluoroethyl group is attached to the third carbon of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane carboxylic acid and 2-fluoroethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-fluoroethyl bromide is added dropwise to a solution of cyclobutane carboxylic acid and potassium carbonate in DMF. The mixture is stirred at room temperature for several hours.
Workup: The reaction mixture is then quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new compounds with different functional groups replacing the fluoroethyl group.
Scientific Research Applications
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the fluoroethyl group, making it less reactive in certain chemical reactions.
3-(2-Chloroethyl)cyclobutane-1-carboxylic acid: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and properties.
3-(2-Bromoethyl)cyclobutane-1-carboxylic acid: Contains a bromoethyl group, which can undergo different substitution reactions compared to the fluoroethyl group.
Uniqueness
3-(2-Fluoroethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluoroethyl group can enhance the compound’s stability, reactivity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(2-fluoroethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-2-1-5-3-6(4-5)7(9)10/h5-6H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAOLXXGIINHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2357265-49-5 |
Source
|
Record name | 3-(2-fluoroethyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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